![molecular formula C24H28N2O6 B322901 PROPYL 4-(3-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE](/img/structure/B322901.png)
PROPYL 4-(3-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROPYL 4-(3-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-(3-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzoic acid with propyl chloroformate to form the propyl ester. This intermediate is then reacted with 4-oxo-4-[4-(propoxycarbonyl)anilino]butanoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
PROPYL 4-(3-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like N-bromophthalimide in an aqueous acetic acid medium.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: N-bromophthalimide in aqueous acetic acid medium.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
PROPYL 4-(3-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of PROPYL 4-(3-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can undergo oxidation to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of enzyme activities and signaling pathways .
類似化合物との比較
Similar Compounds
4-oxo-4-arylbutanoic acids: These compounds share a similar structural motif and undergo similar oxidation reactions.
Propyl esters of benzoic acid derivatives: These compounds have comparable ester functional groups and can undergo similar chemical reactions.
Uniqueness
Its specific structure also provides distinct biological activities that are not observed in closely related compounds .
特性
分子式 |
C24H28N2O6 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC名 |
propyl 4-[[4-oxo-4-(4-propoxycarbonylanilino)butanoyl]amino]benzoate |
InChI |
InChI=1S/C24H28N2O6/c1-3-15-31-23(29)17-5-9-19(10-6-17)25-21(27)13-14-22(28)26-20-11-7-18(8-12-20)24(30)32-16-4-2/h5-12H,3-4,13-16H2,1-2H3,(H,25,27)(H,26,28) |
InChIキー |
ITZQEPDNIPTLLR-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)OCCC |
正規SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-bromo-N-[4-(diethylsulfamoyl)phenyl]-4-methoxybenzamide](/img/structure/B322820.png)
![3-bromo-4-methoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B322823.png)
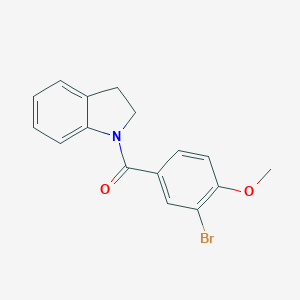
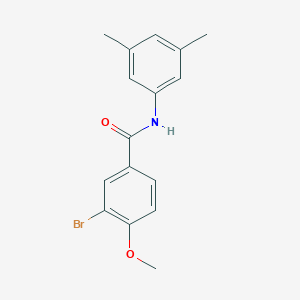
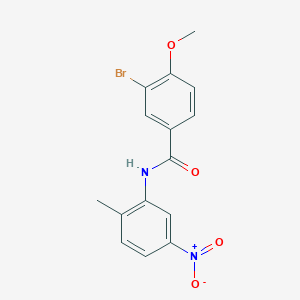
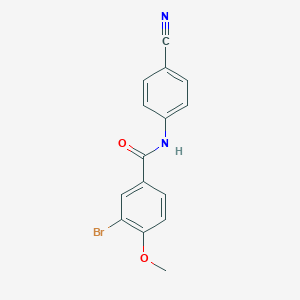
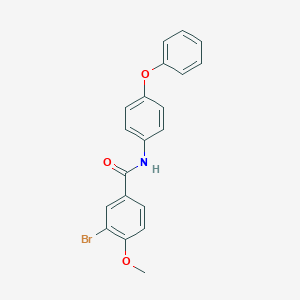
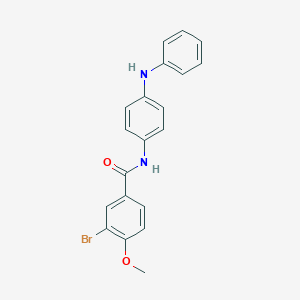


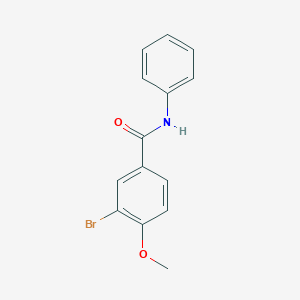
![Ethyl 4-[2-(3-iodo-4-methoxybenzoyl)hydrazino]-4-oxobutanoate](/img/structure/B322842.png)
![Ethyl 4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}-4-oxobutanoate](/img/structure/B322843.png)
